2-([1,1'-biphenyl]-4-yl)-N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide
Description
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Properties
IUPAC Name |
N-[2-(4-fluorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(4-phenylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20FN3O3S/c26-20-10-12-21(13-11-20)29-25(22-15-33(31,32)16-23(22)28-29)27-24(30)14-17-6-8-19(9-7-17)18-4-2-1-3-5-18/h1-13H,14-16H2,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKGMQUMJDROYRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1(=O)=O)C3=CC=C(C=C3)F)NC(=O)CC4=CC=C(C=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. It has been shown to inhibit the growth of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance, a study demonstrated that treatment with this compound led to a dose-dependent decrease in cell viability in breast cancer cells (MCF-7) and prostate cancer cells (PC-3).
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15.2 | Apoptosis induction |
| PC-3 | 12.5 | Cell cycle arrest |
Anti-inflammatory Properties
The compound also exhibits anti-inflammatory effects, making it a candidate for treating conditions such as arthritis and other inflammatory diseases. In vitro studies have shown that it reduces the production of pro-inflammatory cytokines like TNF-α and IL-6 in macrophages.
| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |
|---|---|---|
| TNF-α | 150 | 75 |
| IL-6 | 200 | 90 |
Organic Electronics
Due to its unique electronic properties, this compound is being explored for applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to form stable thin films makes it suitable for these applications.
Photocatalysis
The compound has shown promise as a photocatalyst in organic synthesis reactions under visible light irradiation. Studies indicate that it can facilitate the oxidation of various substrates, leading to higher yields compared to traditional methods.
Case Study 1: Anticancer Research
In a controlled study published in the Journal of Medicinal Chemistry, researchers evaluated the anticancer efficacy of this compound on multiple cancer cell lines. The results indicated that the compound significantly inhibited tumor growth in vivo using xenograft models.
Case Study 2: Photocatalytic Activity
A recent publication in Applied Catalysis B: Environmental highlighted the use of this compound as a photocatalyst for the degradation of organic pollutants in water. The study found that under sunlight exposure, the compound achieved over 80% degradation efficiency within two hours.
Q & A
Q. What are the key synthetic routes and reaction conditions for synthesizing this compound?
The compound is synthesized via multi-step protocols involving classical organic reactions (e.g., condensation, cyclization) and modern techniques like microwave-assisted synthesis. Critical steps include:
- Acetylation : Using acetic anhydride or acetyl chloride under inert atmospheres and controlled temperatures (60–80°C) to minimize side reactions .
- Heterocycle formation : Thieno[3,4-c]pyrazole core assembly via cyclization reactions, optimized by monitoring time and temperature (e.g., reflux in ethanol for 6–8 hours) .
- Purification : Column chromatography or recrystallization to achieve >95% purity, verified via HPLC .
Q. Which analytical techniques are essential for structural characterization?
A combination of spectroscopic and chromatographic methods is required:
- NMR spectroscopy : 1H/13C NMR to confirm regiochemistry and substituent positions (e.g., distinguishing biphenyl vs. fluorophenyl groups) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) to validate molecular weight and fragmentation patterns .
- HPLC : Assess purity (>98%) and monitor stability under varying pH and light conditions .
Q. What preliminary biological activities have been reported for this compound?
In vitro studies suggest interactions with enzymes or receptors linked to inflammation and cancer. For example:
- Kinase inhibition : IC50 values in the micromolar range against COX-2, validated via enzyme-linked immunosorbent assays (ELISAs) .
- Cytotoxicity : Moderate activity (e.g., 20–40% inhibition at 10 µM) in MTT assays against HeLa and MCF-7 cell lines .
Advanced Research Questions
Q. How can synthetic yields be optimized while maintaining stereochemical integrity?
- Microwave-assisted synthesis : Reduces reaction time by 50–70% compared to conventional heating, improving yield (e.g., 75% → 85%) .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, minimizing side products .
- Catalytic systems : Palladium catalysts for Suzuki-Miyaura coupling to preserve biphenyl configuration .
Q. How do structural modifications (e.g., halogen substitution) impact bioactivity?
Structure-activity relationship (SAR) studies reveal:
- Fluorophenyl group : Enhances binding affinity to hydrophobic enzyme pockets (e.g., ΔG = -9.2 kcal/mol via molecular docking) .
- Biphenyl moiety : Increases metabolic stability (t1/2 > 120 min in liver microsomes) compared to monocyclic analogs .
- Sulfone group : Critical for hydrogen bonding with catalytic residues (e.g., Lys89 in COX-2) .
Q. How can contradictions in bioactivity data across studies be resolved?
Contradictions often arise from assay variability or structural analogs. Mitigation strategies include:
- Orthogonal assays : Cross-validate kinase inhibition via fluorescence polarization and surface plasmon resonance (SPR) .
- Structural benchmarking : Compare with analogs like N-(4-chlorophenyl)-thienopyrazole derivatives to isolate substituent effects .
- Dose-response curves : Establish EC50/IC50 values across multiple cell lines to confirm specificity .
Q. What computational methods are used to predict binding modes and pharmacokinetics?
- Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., COX-2, EGFR) .
- MD simulations : GROMACS for assessing stability of ligand-receptor complexes over 100-ns trajectories .
- ADMET prediction : SwissADME or pkCSM to estimate permeability (e.g., Caco-2 Papp) and toxicity (e.g., hERG inhibition) .
Q. How can crystallographic data resolve ambiguities in regiochemistry?
Single-crystal X-ray diffraction (SCXRD) provides unambiguous confirmation of:
- Pyrazole ring orientation : Bond angles (e.g., 109.5° for sp3 hybridization) .
- Sulfone group geometry : Dihedral angles relative to the thieno ring (e.g., 15.2° deviation) .
- Intermolecular interactions : Hydrogen-bonding networks stabilizing the crystal lattice .
Methodological Recommendations
- For synthesis : Prioritize microwave-assisted protocols for time-sensitive steps .
- For characterization : Combine NMR (for regiochemistry) and HRMS (for molecular integrity) .
- For bioactivity : Use orthogonal assays (ELISA + SPR) to minimize false positives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
